N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a synthetic compound featuring two critical structural motifs:
- Benzo[d][1,3]dioxole (piperonyl) group: A bicyclic aromatic system known for enhancing metabolic stability and bioavailability in pharmaceuticals .
- 3-Methyl-6-oxopyridazinone moiety: A heterocyclic scaffold associated with diverse biological activities, including anticonvulsant and antitumor effects .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10-3-6-15(20)19(18-10)11(2)16(21)17-8-12-4-5-13-14(7-12)23-9-22-13/h3-7,11H,8-9H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGROXKWLLVVQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide, identified by its CAS number 1235391-47-5, is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article synthesizes existing research findings on its biological activity, including synthesis methods, mechanisms of action, and case studies demonstrating its efficacy.
- Molecular Formula : C₁₅H₁₅N₃O₄
- Molecular Weight : 301.30 g/mol
- Structural Characteristics : The compound features a benzo[d][1,3]dioxole moiety and a pyridazine derivative, which are known for their biological activities.
Research indicates that compounds containing benzo[d][1,3]dioxole structures often exhibit significant anticancer properties. The mechanism of action typically involves:
- Inhibition of EGFR : Compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in the proliferation of cancer cells .
- Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through modulation of apoptotic pathways involving proteins such as Bax and Bcl-2 .
Anticancer Activity
Recent studies have focused on the synthesis and evaluation of similar compounds for their anticancer activity. For instance:
-
Cytotoxicity Testing : Compounds incorporating benzo[d][1,3]dioxole moieties were tested against various cancer cell lines using the SRB assay. Significant cytotoxic effects were observed with some derivatives showing IC50 values lower than established chemotherapy agents like doxorubicin .
Compound Name Cell Line Tested IC50 (µM) Reference Drug IC50 (µM) Compound A HepG2 2.38 7.46 Compound B HCT116 1.54 8.29 Compound C MCF7 4.52 4.56 - Case Studies : In one study, a derivative of benzo[d][1,3]dioxole was shown to possess strong antiproliferative activity against HepG2 and MCF7 cell lines with minimal toxicity towards normal cells (IC50 > 150 µM) .
Synthesis and Structural Analysis
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has been explored in various studies:
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological and Biochemical Profiles
- Pyridazinone derivatives: Compound II (from ) showed anticonvulsant activity, attributed to the 3-methyl-6-oxopyridazinone core. This suggests the target compound may share similar neuroactive properties .
- Immunoproteasome inhibition: N-(4-chlorophenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide exhibited moderate β5i inhibition (36%), implying that the benzodioxole group may enhance target engagement in proteasome-related pathways .
- Spirocyclic oxetanes : While primarily synthetic intermediates, their improved pharmacokinetic profiles (e.g., metabolic stability) underscore the benzodioxole moiety’s role in drug design .
Q & A
Q. What are the key steps for optimizing the synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling the benzo[d][1,3]dioxole moiety to the pyridazinone core. Critical parameters include:
- Reaction Conditions : Use of triethylamine as a base and dimethylformamide (DMF) as a solvent at 60–80°C for 12–18 hours to facilitate amide bond formation .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) and recrystallization from ethanol to achieve >95% purity .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each step to track reaction progress and intermediates .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons in benzo[d][1,3]dioxole at δ 6.7–7.1 ppm) and carbonyl resonances (δ 165–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₈N₂O₅: 355.1294) .
- Infrared (IR) Spectroscopy : Peaks at 1680–1700 cm⁻¹ for carbonyl groups and 1250–1300 cm⁻¹ for C-O bonds in the dioxole ring .
Q. How does the benzo[d][1,3]dioxole group influence the compound’s bioactivity?
- Methodological Answer : The benzo[d][1,3]dioxole moiety enhances lipophilicity, improving membrane permeability. Computational docking studies suggest its methylenedioxy group forms π-π stacking interactions with hydrophobic pockets in target proteins (e.g., immunoproteasome subunits β1i/β5i) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for pyridazinone derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications to the pyridazinone core (e.g., 3-methyl vs. 3-ethyl) and benzo[d][1,3]dioxole substituents (e.g., bromo or methoxy groups) .
- Bioactivity Assays : Test analogs in in vitro models (e.g., β1i/β5i inhibition assays; see IC₅₀ values in Table 1 of ).
- Statistical Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters with activity trends .
Q. What computational strategies predict the compound’s binding mode to biological targets?
- Methodological Answer :
- Docking Software : Glide XP (Schrödinger) with parameters optimized for hydrophobic enclosure and hydrogen-bond networks .
- Protocol :
Prepare the protein structure (e.g., immunoproteasome β5i subunit, PDB: 5LF3).
Generate ligand conformers using OPLS4 force field.
Score poses using XP descriptors (e.g., lipophilic contact, H-bond strength) .
Q. How can contradictory bioactivity data in SAR studies be resolved?
- Methodological Answer :
- Control Experiments : Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Structural Analysis : Compare crystal structures (via Mercury software) to identify conformational differences impacting activity .
- Data Normalization : Use Z-score scaling to account for batch-to-batch variability in cell-based assays .
Q. What methods are recommended for analyzing crystallographic data to study molecular interactions?
- Methodological Answer :
- Software : Mercury (CCDC) for visualizing packing patterns and intermolecular interactions (e.g., hydrogen bonds <3.0 Å, van der Waals contacts) .
- Protocol :
Import CIF files into Mercury.
Use the "Materials Module" to search for similar packing motifs in the Cambridge Structural Database (CSD).
Calculate packing similarity indices (<10% RMSD for overlays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
